molecular formula C22H24N2O4 B2637413 6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one CAS No. 896080-38-9

6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one

Cat. No.: B2637413
CAS No.: 896080-38-9
M. Wt: 380.444
InChI Key: QGLAHJBFKKVYDM-UHFFFAOYSA-N
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Description

6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one ( 896080-38-9) is a synthetic coumarin derivative incorporating a piperazine moiety, with a molecular formula of C22H24N2O4 and a molecular weight of 380.44 g/mol . This structural class of compounds, which hybrids a coumarin core with a piperazine ring, is of significant interest in medicinal chemistry research, particularly for investigating interactions with central nervous system (CNS) targets . Piperazine-containing ligands are known to strongly interact with serotonin receptors (5-HT), which are G-protein-coupled receptors (GPCRs) targeted for conditions like depression, schizophrenia, and anorexia . The basic nitrogen atom of the piperazine ring can form strong interactions with amino acids in the GPCR transmembrane domain . Furthermore, the intramolecular hydrogen bonding capability of the hydroxy group, as observed in related coumarin-piperazine structures, can influence the compound's solid-state conformation and properties . Researchers utilize this compound and its analogs as valuable chemical tools for probing neuroreceptor binding and function. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. This product is available for purchase from various chemical suppliers, including Life Chemicals, in quantities ranging from 2 mg to 50 mg .

Properties

IUPAC Name

6-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c25-11-10-23-6-8-24(9-7-23)15-17-12-22(27)28-21-14-18(20(26)13-19(17)21)16-4-2-1-3-5-16/h1-5,12-14,25-26H,6-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLAHJBFKKVYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, which can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The resulting intermediate is then subjected to further reactions to introduce the hydroxyethyl piperazine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring and piperazine moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxyethyl piperazine moiety can interact with enzymes and receptors, modulating their activity. The chromen-2-one core can participate in electron transfer reactions, affecting cellular redox states. These interactions can lead to changes in cellular signaling pathways, ultimately influencing biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the coumarin ring critically influence biological activity. Key comparisons include:

Compound Name Substituents (Positions) Key Differences from Target Compound Biological Activity/Findings References
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 5-OH, 7-OH, 4-propyl Aliphatic 4-propyl vs. piperazine; no phenyl Antimicrobial, antitumor (docking studies)
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 7-OH, 8-(4-methylpiperazine) Piperazine at position 8 vs. 4; methyl vs. hydroxyethyl DFT-optimized structure; crystallography data
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one 6-Cl, 7-methyl, 4-(4-methylpiperazine) Chloro (electron-withdrawing) vs. 6-OH; methyl vs. phenyl Antimicrobial screening (specific data N/A)
8-Acetyl-7-[2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy]-4-methylcoumarin 8-acetyl, 7-piperazine-ethoxy, 4-methyl Ethoxy linker; methoxyphenyl-piperazine Synthetic intermediate; no reported bioactivity

Key Observations :

  • Position 4 vs. 8 Piperazine Substitution : Piperazine at position 4 (target) may enhance steric accessibility compared to position 8 analogs .
  • Hydroxyethyl vs.
  • 7-Phenyl vs. 7-Methyl/Chloro : The phenyl group at position 7 introduces greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Computational and Crystallographic Insights

  • DFT Studies : The 7-hydroxy-8-(4-methylpiperazine) analog () showed optimized bond lengths and angles using B3LYP/6-311G(d,p), with deviations <0.05 Å from crystallographic data . The target compound’s hydroxyethyl group may introduce torsional strain, altering electronic distribution.
  • Crystallography : Piperazine-substituted coumarins often exhibit planar coumarin cores with substituents adopting equatorial conformations to minimize steric clash .

Pharmacological Potential

  • Antimicrobial Activity : Piperazine-containing coumarins (e.g., 6-chloro-7-methyl analog) show promise against bacterial strains, likely due to piperazine’s interaction with microbial enzymes .
  • Antitumor Activity : The 5,7-dihydroxy-4-propyl derivative exhibited cytotoxicity via topoisomerase inhibition . The target’s phenyl and hydroxyethyl groups may enhance DNA intercalation or kinase inhibition.
  • Solubility vs. Bioactivity : The hydroxyethyl-piperazine moiety balances lipophilicity (from phenyl) and solubility, a critical factor in drug design .

Biological Activity

6-Hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. Its unique structure features a hydroxyethylpiperazine moiety connected to the chromen core, which is believed to confer significant biological activity. This article provides a detailed examination of its biological properties, synthesis, and potential applications based on current research findings.

Property Value
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
IUPAC Name6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenylchromen-2-one
InChIInChI=1S/C16H20N2O4/c19-8-7...
SMILESC1CN(CCN1CCO)CC2=CC(=O)OC3=C2C=C(C=C3)O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit antimicrobial , antifungal , and anticancer properties due to its ability to form hydrogen bonds and hydrophobic interactions with target proteins.

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound possess significant antimicrobial properties. For instance, derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 15.62 µg/mL to higher concentrations depending on the specific derivative tested .

Anticancer Potential

In vitro studies have demonstrated that derivatives containing the piperazine group can effectively inhibit cancer cell proliferation. For example, compounds derived from similar scaffolds have shown promising results against human tumor cell lines, suggesting that this class of compounds may serve as potential lead candidates for cancer therapy .

Neuropharmacological Effects

Recent investigations into piperazine derivatives have revealed their affinity for serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation and anxiety disorders. Some derivatives exhibited Ki values comparable to established serotonergic agents, indicating potential for development as anxiolytic or antidepressant medications .

Study 1: Antimicrobial Efficacy

A study published in Science.gov evaluated various piperazine derivatives against common pathogens. The results indicated that the tested compounds exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The study highlighted structure-activity relationships (SARs) that could guide future modifications to enhance efficacy .

Study 2: Anticancer Activity

In a separate study focusing on anticancer properties, several derivatives were synthesized and tested against multiple cancer cell lines, including Mia PaCa-2 and PANC-1. The findings revealed that certain compounds significantly inhibited cell growth at low concentrations, suggesting strong potential for further development in cancer therapeutics .

Q & A

Q. What are the recommended methods for synthesizing 6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one, and how can purity be optimized?

Synthesis typically involves coupling the chromen-2-one core with functionalized piperazine derivatives. Key steps include:

  • Knoevenagel condensation for chromenone backbone formation (as seen in structurally similar coumarins in ).
  • Mannich reactions or nucleophilic substitution to introduce the piperazine moiety (analogous to , which describes piperazinylmethyl substitutions).
  • Purification via column chromatography or recrystallization, with purity validation using HPLC () or NMR ().
    To optimize purity, use HPLC mobile phase adjustments (e.g., methanol/buffer systems at pH 4.6) as per pharmacopeial guidelines .

Q. How can the crystal structure of this compound be resolved, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystallization : Use slow evaporation in solvents like ethanol or DMSO (as in , which resolved similar chromenones).
  • Data collection : Employ synchrotron radiation or Bruker diffractometers (Bruker AXS instruments cited in ).
  • Analysis : Software like SHELX () or Olex2 refines bond lengths and angles. Structural data reveal conformational flexibility of the piperazine ring and hydrogen-bonding networks critical for molecular interactions .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • HPLC-UV/FLD : Use a C18 column with a methanol-sodium acetate buffer (65:35 v/v, pH 4.6) for separation, validated per .
  • LC-MS/MS : Employ electrospray ionization (ESI) in positive mode for enhanced sensitivity, as demonstrated for structurally related coumarins in .
  • Validation parameters : Include linearity (R² >0.99), recovery (>90%), and LOQ (<10 ng/mL) per ICH guidelines.

Advanced Research Questions

Q. How can in vitro pharmacological activity be correlated with molecular docking studies for this compound?

  • Target selection : Prioritize receptors like kinases or GPCRs based on structural analogs (e.g., links thiazole-chromenone hybrids to kinase inhibition).
  • Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with the hydroxyethyl-piperazine group).
  • Validation : Compare docking scores (binding energies) with IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based ATPase assays in ). Discrepancies may arise from solvation effects or protein flexibility .

Q. What experimental designs are optimal for assessing environmental stability and degradation pathways?

Adopt a split-split-plot design (as in ) to evaluate factors:

  • Variables : pH (3–9), UV exposure, microbial activity.
  • Analytical tools : LC-QTOF-MS for degradation product identification ().
  • Key findings : Hydrolysis of the chromenone lactone ring under alkaline conditions or piperazine N-dealkylation in acidic media (analogous to ’s environmental fate studies) .

Q. How can contradictions in cytotoxicity data across cell lines be systematically addressed?

  • Hypothesis testing : Evaluate if discrepancies stem from cell-specific uptake (e.g., OATP transporters in ) or metabolic activation (e.g., cytochrome P450 isoforms).
  • Methodology :
    • Use isogenic cell lines to isolate genetic factors.
    • Apply comet assays () to measure DNA damage vs. apoptosis (Annexin V/PI staining).
    • Cross-validate with transcriptomics (RNA-seq) to identify resistance pathways .

Q. What strategies mitigate batch-to-batch variability in preclinical formulations?

  • Quality-by-Design (QbD) : Optimize excipient ratios (e.g., PEG 400 for solubility) via DOE (Design of Experiments).
  • In-process controls : Monitor particle size (dynamic light scattering) and polymorphism (PXRD, ).
  • Stability studies : Use accelerated testing (40°C/75% RH for 6 months) per ICH Q1A guidelines, with degradation kinetics modeled using Arrhenius equations .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s antioxidant vs. pro-oxidant effects?

  • Contextual factors : Assess assay conditions (e.g., DCFH-DA for ROS may artifactually amplify signals).
  • Mechanistic studies : Use electron paramagnetic resonance (EPR) to distinguish radical scavenging (direct antioxidant) vs. Nrf2 pathway activation (indirect).
  • Dose dependency : Pro-oxidant effects often emerge at high concentrations (>50 μM) due to redox cycling ( observed this in coumarin derivatives) .

Q. Why do computational predictions of logP often conflict with experimental values?

  • Algorithm limitations : XLOGP3 overestimates polarity for charged piperazine groups ( shows similar issues with consensus logP models).
  • Experimental adjustments : Use shake-flask methods with octanol pre-saturated buffers to account for ionization (pKa ~8.5 for the piperazine nitrogen) .

Methodological Resources

  • Structural data : Refer to CCDC deposition numbers (e.g., CCDC 891355 in ).
  • Pharmacopeial standards : Follow USP monographs for HPLC validation ().
  • Environmental impact models : Adapt INCHEMBIOL protocols () for ecotoxicity profiling.

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